3,5-Dibromoaniline hydrochloride
CAS No.: 188349-40-8
Cat. No.: VC20919792
Molecular Formula: C6H6Br2ClN
Molecular Weight: 287.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188349-40-8 |
|---|---|
| Molecular Formula | C6H6Br2ClN |
| Molecular Weight | 287.38 g/mol |
| IUPAC Name | 3,5-dibromoaniline;hydrochloride |
| Standard InChI | InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H |
| Standard InChI Key | AFXICROPABGNNI-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Br)Br)N.Cl |
| Canonical SMILES | C1=C(C=C(C=C1Br)Br)[NH3+].[Cl-] |
Introduction
3,5-Dibromoaniline hydrochloride is an organic compound with the molecular formula C₆H₆Br₂ClN and a CAS number of 188349-40-8. It is a derivative of aniline, characterized by the substitution of two bromine atoms at the 3rd and 5th positions of the benzene ring, combined with hydrochloric acid to form the hydrochloride salt. This compound is notable for its applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Synthetic Route
The synthesis of 3,5-dibromoaniline hydrochloride involves the following steps:
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Bromination of Aniline: Aniline is treated with bromine in a solvent such as acetic acid or water at room temperature or slightly elevated temperatures to achieve bromination at the desired positions.
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Formation of Hydrochloride Salt: The resulting product, 3,5-dibromoaniline, is then reacted with hydrochloric acid to yield the hydrochloride salt.
Industrial Production
In industrial settings, production methods are optimized for higher yield and purity, involving continuous monitoring of reaction conditions such as temperature and pH.
Applications
3,5-Dibromoaniline hydrochloride has diverse applications across several fields:
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Organic Synthesis: Used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
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Biological Research: Serves as a building block for bioactive molecules and is utilized in enzyme inhibition studies.
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Medicinal Chemistry: Acts as a precursor for drug synthesis and therapeutic agents.
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Material Science: Employed in producing polymers and resins.
Biological Activity
This compound exhibits significant biological activity primarily recognized for its role as an enzyme inhibitor. It has been shown to inhibit cytochrome P450 enzymes, particularly CYP2C9, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.
Mechanism of Action
The mechanism by which 3,5-dibromoaniline hydrochloride exerts its effects involves:
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Enzyme Inhibition: Binding to active sites of enzymes prevents substrate binding and subsequent reactions.
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Protein Interactions: The bromine atoms facilitate interactions with molecular targets, influencing their biological activity.
Comparison with Similar Compounds
The following table compares 3,5-dibromoaniline hydrochloride with similar compounds:
| Compound | Structure Positioning | Key Differences |
|---|---|---|
| 3,4-Dibromoaniline | Bromine at positions 3 & 4 | Different reactivity profile |
| 2,4-Dibromoaniline | Bromine at positions 2 & 4 | Varying biological activity |
| 3,5-Dichloroaniline | Chlorine instead of bromine | Different chemical behavior |
Safety Information
3,5-Dibromoaniline hydrochloride is classified as harmful by inhalation and contact with skin or if swallowed. Safety measures include:
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Use appropriate personal protective equipment (PPE).
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Avoid exposure to heat and flames.
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Implement proper waste disposal methods according to local regulations.
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